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Compound of Interest

Compound Name: Cyclosporine metabolite M17

Cat. No.: B15278460 Get Quote

Introduction
Cyclosporine M17, a primary and major metabolite of the potent immunosuppressant

Cyclosporine A, plays a significant role in the therapeutic and toxicological profile of its parent

compound. This technical guide provides an in-depth overview of Cyclosporine M17, including

its chemical properties, metabolic pathways, biological activities, and analytical methodologies.

The information is intended for researchers, scientists, and professionals involved in drug

development and clinical pharmacology.

Chemical and Physical Properties
Cyclosporine M17 is a hydroxylated metabolite of Cyclosporine A. Its fundamental chemical

and physical properties are summarized in the table below.

Property Value Reference(s)

CAS Number 89270-28-0 [1][2][3]

Molecular Formula C62H111N11O13 [1][2][3]

Molecular Weight 1218.61 g/mol [1][3]

Synonyms
Cyclosporin AM 1, OL-17,

Hydroxycyclosporine
[1][3]
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Metabolism and Pharmacokinetics
Cyclosporine A undergoes extensive metabolism in the liver, primarily mediated by the

cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP3A5 enzymes.[4][5][6] The major

metabolic reactions are hydroxylation and N-demethylation.[5][7] Cyclosporine M17, also

referred to as AM1 in some literature, is a monohydroxylated derivative and one of the principal

metabolites found in the blood of patients treated with Cyclosporine A.[3][4][6] Further

biotransformation of primary metabolites like M17 can lead to the formation of secondary

metabolites.[8] The elimination of cyclosporine and its metabolites is primarily through the bile.

[5]

Cyclosporine A

Cyclosporine M17 (AM1)
(Hydroxylation)

CYP3A4/5
(Liver, Intestine)

Metabolite M1 (AM9)
(Hydroxylation)

CYP3A4/5
(Liver, Intestine)

Metabolite M21 (AM4N)
(N-demethylation)

CYP3A4/5
(Liver, Intestine)

Secondary Metabolites
(e.g., AM19)

Biliary Excretion

Click to download full resolution via product page

Metabolic pathway of Cyclosporine A.

Pharmacokinetic Data
The pharmacokinetics of Cyclosporine A and its metabolites are highly variable among

individuals.[5] Generally, the concentration of metabolites in the blood can exceed that of the

parent drug.[6]
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Parameter Observation Reference(s)

Major Metabolite in Blood

Cyclosporine M17

(hydroxylated CsA) is the

major metabolite in blood.

[4]

Metabolite to Parent Drug

Ratio

After oral administration, the

metabolite to Cyclosporine A

AUC ratios are higher

compared to intravenous

administration, suggesting

intestinal metabolism.

[4]

Bioavailability of Cyclosporine

A

The mean absolute oral

bioavailability is approximately

17 ± 11%.

[4]

Elimination
Primarily via bile as

metabolites.
[5]

Mechanism of Action and Biological Activity
The immunosuppressive effect of Cyclosporine A is primarily due to the inhibition of calcineurin,

a protein phosphatase crucial for the activation of T-lymphocytes.[9][10] Cyclosporine A binds

to the intracellular protein cyclophilin, and this complex then inhibits calcineurin. This inhibition

prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby

blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell

proliferation.[9]

Cyclosporine M17 also exhibits immunosuppressive properties, although its potency relative to

the parent drug can vary depending on the assay.[8][11] Studies have shown that M17 can

inhibit lymphocyte proliferation and, importantly, IL-2 production.[8] In mixed lymphocyte culture

(MLC) assays, the inhibitory activity of M17 has been observed to be comparable to that of

Cyclosporine A.[8][11]
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Calcineurin signaling pathway and inhibition.
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Effects on Gingival Fibroblasts
Cyclosporine A is known to cause gingival overgrowth as a side effect. Both Cyclosporine A and

its metabolite M17 have been shown to be potent modulators of gingival fibroblast phenotype.

[1] In cell culture, both compounds stimulated gingival fibroblast cell number and reduced

collagen production.[1]

Compound Concentration
Effect on
Fibroblast Cell
Number

Effect on
Collagen
Production

Reference(s)

Cyclosporine A 400 ng/ml +23.2% -37.7% [1]

Cyclosporine

M17
100 ng/ml +36.7% -37.4% [1]

Experimental Protocols
Quantification of Cyclosporine M17 in Whole Blood by
HPLC
High-performance liquid chromatography (HPLC) is a common method for the simultaneous

measurement of Cyclosporine A and its metabolites.[11][12]

Sample Preparation:

Whole blood samples are deproteinized, often using acetonitrile.[13]

The drug and its metabolites are extracted from the supernatant.

Chromatographic Conditions:

Column: A reversed-phase column, such as a CN or C18 column, is typically used.[12][13]

Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents (e.g.,

hexane, isopropanol, acetonitrile) and an aqueous buffer.[12][13]
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Temperature: The column is often heated (e.g., 50-70°C) to improve peak shape and

resolution.[12][13]

Detection: UV detection at a low wavelength (e.g., 210-212 nm).[12][13]

Internal Standard: Cyclosporin D is commonly used as an internal standard.[12]

Example Retention Times:[12]

Cyclosporin D (Internal Standard): 7.1 min

Cyclosporin A: 8.9 min

Metabolite M21: 11.0 min

Metabolite M17: 12.9 min

Metabolite M1: 16.3 min
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General workflow for HPLC quantification.

In Vitro Immunosuppressive Activity Assay (Mixed
Lymphocyte Culture)
The mixed lymphocyte culture (MLC) assay is used to assess the ability of a compound to

inhibit T-cell proliferation in response to allogeneic stimulation.[8][11]
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Methodology Outline:

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different

donors.

Cell Culture: PBMCs from the two donors are co-cultured. One population of cells acts as

responders, and the other (often irradiated or treated with mitomycin C to prevent their

proliferation) acts as stimulators.

Drug Treatment: The co-cultures are treated with various concentrations of Cyclosporine A

and Cyclosporine M17.

Proliferation Assay: After a set incubation period (e.g., 5-6 days), lymphocyte proliferation is

measured. This is commonly done by assessing the incorporation of a radiolabeled

nucleotide (e.g., ³H-thymidine) or using a dye-based proliferation assay (e.g., CFSE) with

flow cytometry.

Data Analysis: The concentration of the drug that causes 50% inhibition of proliferation

(IC50) is calculated.

Conclusion
Cyclosporine M17 is a biologically active metabolite of Cyclosporine A with significant

immunosuppressive properties. Its formation, primarily through CYP3A4-mediated

hydroxylation, and its presence in high concentrations in the blood of treated patients

underscore the importance of understanding its contribution to the overall therapeutic and toxic

effects of Cyclosporine A therapy. The analytical methods and in vitro assays described provide

a framework for the continued investigation of this important metabolite in both research and

clinical settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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